Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate

Description

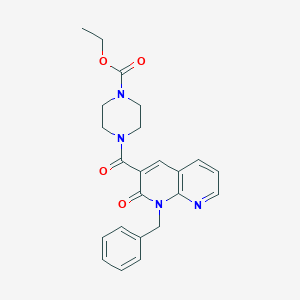

Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is a 1,8-naphthyridine derivative featuring a benzyl substituent at the 1-position, a 2-oxo-1,2-dihydro moiety, and a piperazine-1-carboxylate group linked via a carbonyl at the 3-position. The ethyl carboxylate group enhances solubility, while the benzyl substituent may influence steric and electronic properties. This article compares its structural analogs to elucidate how substituent variations affect physical, spectral, and synthetic characteristics.

Properties

IUPAC Name |

ethyl 4-(1-benzyl-2-oxo-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-2-31-23(30)26-13-11-25(12-14-26)21(28)19-15-18-9-6-10-24-20(18)27(22(19)29)16-17-7-4-3-5-8-17/h3-10,15H,2,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPGCGYOYGAKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Features:

- Contains a naphthyridine core, known for its broad spectrum of biological activities.

- The presence of a piperazine moiety enhances its pharmacological profile.

1. Antimicrobial Activity

Research has indicated that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine) have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA gyrase or topoisomerase IV, essential for bacterial DNA replication and transcription.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| Ethyl 4-(1-benzyl-2-oxo...) | Antibacterial | E. coli | |

| Ethyl 4-(1-benzyl-2-oxo...) | Antifungal | Candida albicans |

2. Antitumor Activity

Several studies have reported the antitumor potential of naphthyridine derivatives. The compound is believed to exert its effects through multiple pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:

In vitro studies demonstrated that ethyl 4-(1-benzyl-2-oxo...) significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent cytotoxicity.

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial in managing conditions like arthritis and other inflammatory diseases. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings:

A study reported that the compound showed a significant reduction in paw edema in carrageenan-induced inflammation models, suggesting its potential as an anti-inflammatory agent.

The biological activities of ethyl 4-(1-benzyl-2-oxo...) can be attributed to several mechanisms:

- Enzyme Inhibition: Particularly against COX enzymes and DNA gyrase.

- Apoptosis Induction: Triggering programmed cell death in tumor cells.

- Antioxidant Properties: Reducing oxidative stress and inflammation.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in cancerous cells by inducing apoptosis and interfering with cell cycle progression .

Anti-inflammatory Properties

Compounds related to this compound have demonstrated anti-inflammatory effects. These compounds can inhibit key inflammatory pathways and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response . The ability to modulate these pathways suggests potential therapeutic uses in treating inflammatory diseases.

Analgesic Effects

Studies have also explored the analgesic properties of naphthyridine derivatives. This compound may provide pain relief by acting on specific receptors involved in pain signaling pathways .

Case Studies

Several pharmacological studies have been conducted to assess the efficacy of naphthyridine derivatives:

| Study | Compound | Target | Findings |

|---|---|---|---|

| Study 1 | Ethyl 4-(1-benzyl... | Cancer Cell Lines | IC50 values indicated significant cytotoxicity compared to standard drugs. |

| Study 2 | Naphthyridine Derivative | Inflammatory Markers | Reduced levels of TNF-alpha and IL-6 in treated models. |

| Study 3 | Piperazine-based Compound | Pain Models | Demonstrated comparable analgesic effects to established pain relievers. |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes alkaline or acidic hydrolysis to yield the corresponding carboxylic acid. In analogous 1,8-naphthyridine-3-carboxylate derivatives (e.g., ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate), hydrolysis with 10% NaOH in ethanol at reflux followed by acidification (pH 4) produces the carboxylic acid in high yields .

Example Reaction Pathway:

Key Data:

-

Hydrolysis of ethyl 1-(4-chlorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxylate (3a) yields 80–85% purity for the acid intermediate (4a) .

Amidation and Carboxamide Formation

The carboxylic acid intermediate reacts with amines to form carboxamide derivatives. For example, heating with cyclohexylamine or 2-aminopyridine in sealed tubes at 120°C for 24 hours produces substituted amides .

Example Reaction:

Key Data:

-

Reaction of 1-benzyl-1,8-naphthyridine-3-carboxylic acid (4b) with cyclohexylamine yields 55% of 1-benzyl-N-cyclohexyl-4-oxo-1,8-naphthyridine-3-carboxamide (5b1) .

-

Amidation reactions require stoichiometric excess of amines (10:1 ratio) for optimal conversion .

Piperazine Ring Functionalization

The piperazine ring enables alkylation or acylation at its secondary amine sites. For example, reaction with benzyl chloride under basic conditions introduces substituents, modifying pharmacological properties .

Example Reaction:

Key Data:

-

Benzylation of ethyl 4-oxo-1,8-naphthyridine-3-carboxylate with benzyl chloride in DMF yields 70–76% product purity .

-

Reaction monitoring via TLC or HPLC ensures minimal side-product formation.

Electrophilic Aromatic Substitution

The naphthyridine core may undergo electrophilic substitution at activated positions. Chlorination or nitration at the 6-position has been observed in related compounds under halogenation agents (e.g., POCl₃) .

Example Reaction:

Key Data:

-

Chlorination of ethyl 1-benzyl-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate introduces a chlorine atom at the 6-position with 95% purity .

Keto-Enol Tautomerism

The 2-oxo-1,2-dihydro moiety exhibits keto-enol tautomerism, influencing reactivity in acidic or basic media. This tautomerism facilitates nucleophilic attacks at the α-carbon .

Tautomeric Equilibrium:

Key Data:

-

IR spectra of analogous compounds show characteristic C=O stretches at 1650–1692 cm⁻¹ and -OH stretches at 3300 cm⁻¹ .

-

Tautomer stability is pH-dependent, favoring the enol form in basic conditions .

Comparative Reactivity in Antimicrobial Derivatives

Structural analogs demonstrate enhanced bioactivity upon functional group modification. For example:

Analytical Characterization

Reaction products are validated via:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate and related compounds from the literature:

Structural Variations

- Benzyl Substituents: The target compound’s unsubstituted benzyl contrasts with halogenated analogs (e.g., 4-chlorobenzyl in 5a9 , 3-chloro-2-fluorobenzyl in 27 ).

- Piperazine Modifications : The target’s ethyl carboxylate differs from bulkier groups like benzothiazolyl (44 ) or trifluoromethylphenyl (27 ). These substituents influence steric bulk and lipophilicity, impacting solubility and binding affinity.

- Carboxylate vs. Carboxylic Acid : Compound 33 , a hydrolyzed derivative of 27, replaces the ethyl ester with a carboxylic acid, increasing polarity and lowering melting point compared to its ester precursor.

Physicochemical Properties

- Melting Points : Melting points vary widely (100–263°C), influenced by crystallinity and intermolecular forces. For example, compound 44 (261–263°C) exhibits a high melting point likely due to π-π stacking from the benzothiazole ring, whereas 27 (100–102°C) has lower crystallinity due to the flexible trifluoromethyl group.

- Spectral Data : IR spectra for 5a9 show distinct C=O stretches (amide at 1686.4 cm⁻¹, ring at 1651.1 cm⁻¹), consistent with its carbonyl-rich structure.

Q & A

Q. Basic Research Focus

- ¹H-NMR : Key signals include the benzyl CH₂ (δ 5.10–5.65 ppm, singlet), naphthyridine H-2 (δ 8.78–8.85 ppm, singlet), and aromatic protons (δ 6.90–8.20 ppm) .

- X-ray crystallography : SHELXL refinement (via SHELX software) resolves torsional angles and hydrogen bonding. For example, the dihedral angle between the naphthyridine and piperazine rings is critical for conformational analysis .

How can discrepancies in NMR data for structurally similar analogs be resolved?

Q. Advanced Research Focus

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) deshield adjacent protons, shifting H-6 (naphthyridine) from δ 7.00 ppm to δ 7.50 ppm .

- Solvent artifacts : DMSO-d₆ can cause signal broadening; compare with CDCl₃ spectra to identify solvent-induced shifts .

- Dynamic effects : Rotameric equilibria in the piperazine ring may split CH₂ signals into multiplets (δ 3.20–3.80 ppm). Variable-temperature NMR can suppress this .

What challenges arise in crystallographic refinement of this compound?

Q. Advanced Research Focus

- Disorder modeling : The benzyl and piperazine groups often exhibit positional disorder, requiring PART instructions in SHELXL .

- Twinning : High-symmetry space groups (e.g., P2₁/c) may require HKLF 5 twinning corrections .

- Data resolution : Low-resolution datasets (<0.8 Å) complicate thermal parameter refinement. Merging data from multiple crystals improves R-factors .

How should stability studies be designed for this compound under varying storage conditions?

Q. Basic Research Focus

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for naphthyridines) .

- Hydrolytic sensitivity : Monitor ester hydrolysis by HPLC under accelerated conditions (pH 2–12, 40°C). The ethyl ester is stable in neutral buffers but hydrolyzes in NaOH >1 M .

- Light sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy detects photodegradation via λ_max shifts .

What frameworks guide biological activity assays for this compound?

Q. Advanced Research Focus

- Enzyme inhibition : Screen against kinases (e.g., PI3K) using fluorescence polarization assays. Piperazine derivatives often show IC₅₀ values <10 µM .

- Antimicrobial testing : Use microbroth dilution (CLSI guidelines) against Gram-negative pathogens. The 1,8-naphthyridine core is associated with DNA gyrase inhibition .

- Cytotoxicity : MTT assays on HEK-293 cells assess selectivity (therapeutic index >10 preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.